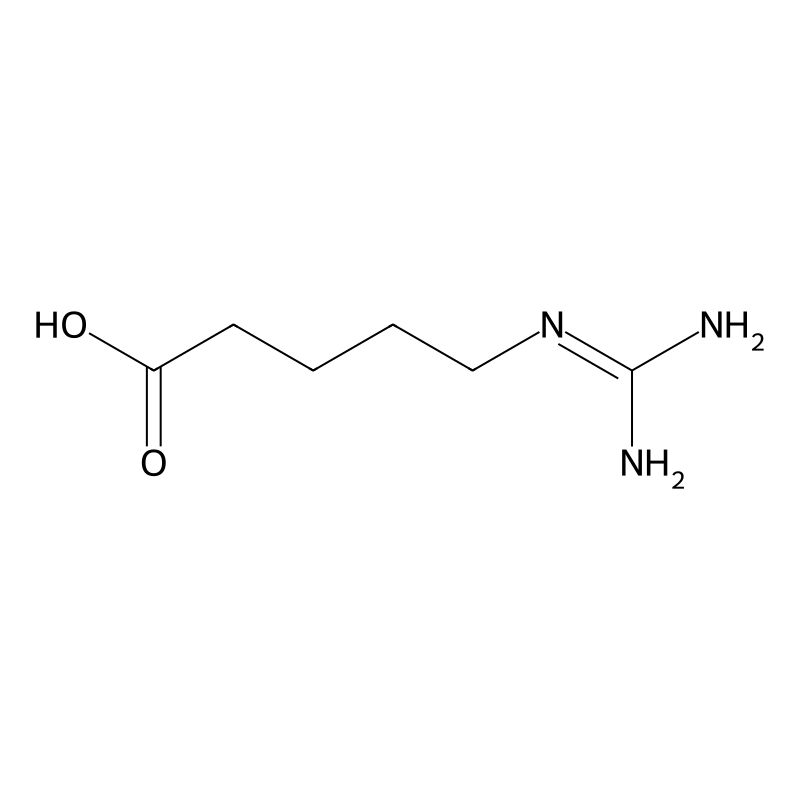

delta-Guanidinovaleric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

delta-Guanidinovaleric acid (5-guanidinopentanoic acid, CAS 462-93-1) is a specialized non-proteinogenic aliphatic guanidino acid. Structurally identical to L-arginine but lacking the alpha-amino group, it serves as a critical building block in advanced chemoinformatics, peptidomimetic drug design, and metabolic profiling. In industrial and pharmaceutical procurement, it is primarily sourced as a stable pharmacophore precursor to target basic-residue-recognizing enzymes without the proteolytic liabilities of native alpha-amino acids. Its high polarity, zwitterionic nature at physiological pH, and robust guanidinium group make it an essential scaffold for synthesizing highly selective enzyme inhibitors and stable receptor antagonists [1].

Substituting delta-guanidinovaleric acid with native L-arginine or shorter homologs like 4-guanidinobutyric acid critically compromises assay stability and target selectivity. Native L-arginine is rapidly degraded by arginase and nitric oxide synthase, making it unsuitable for long-term cell culture probing or stable inhibitor design. Furthermore, the presence of the alpha-amino group in L-arginine introduces unwanted reactivity (e.g., transamination or non-specific peptide bond formation) during complex synthetic routing. Conversely, shorter chain analogs like 4-guanidinobutyric acid fail to achieve the precise spatial geometry required to bridge the active-site zinc and the specificity pocket in enzymes like Carboxypeptidase B, drastically reducing binding affinity and inhibitor potency [1].

Precursor Superiority for Carboxypeptidase B (CPB) Inhibitor Synthesis

When used as the core scaffold for zinc-binding inhibitors, the 5-guanidinopentanoic acid backbone provides exceptional target specificity. For example, the derivative 2-mercaptomethyl-5-guanidinopentanoic acid (SQ 24,798) achieves a Ki of 4 x 10^-10 M against Carboxypeptidase B. In contrast, its binding affinity for Carboxypeptidase A is only 1.2 x 10^-5 M. This represents a 30,000-fold selectivity for CPB over CPA, driven entirely by the precise spatial fit of the 5-guanidinovaleric chain in the basic recognition pocket[1].

| Evidence Dimension | Enzyme Inhibition Affinity (Ki) and Selectivity |

| Target Compound Data | Ki = 0.4 nM (for CPB) using 5-guanidinopentanoic acid derivative |

| Comparator Or Baseline | Ki = 12,000 nM (for CPA) using the same derivative |

| Quantified Difference | 30,000-fold higher selectivity for CPB over CPA |

| Conditions | In vitro competitive inhibition assay against Carboxypeptidases A and B |

Procuring this specific chain length is mandatory for synthesizing CPB-specific inhibitors, as shorter or uncharged analogs cannot achieve sub-nanomolar affinity or bypass CPA cross-reactivity.

Essential Pharmacophore for Neuropilin-1 (NRP1) Antagonists

delta-Guanidinovaleric acid is utilized as the critical C-terminal arginine mimetic in the synthesis of EG00229, a first-in-class small molecule inhibitor of the NRP1/VEGF-A interaction. The incorporation of the 5-guanidinopentanoic acid moiety allows the molecule to firmly anchor into the NRP1 b1 domain, achieving an IC50 of ~3 μM in purified receptor assays and 8 μM in cellular models. Standard L-arginine-based peptides undergo rapid proteolytic degradation, whereas the deaminated 5-GVA backbone provides metabolic stability while retaining the critical guanidinium-carboxylate salt bridge required for receptor blockade [1].

| Evidence Dimension | Receptor Binding Affinity (IC50) and Stability |

| Target Compound Data | IC50 = 3 μM (purified NRP1) for 5-GVA-derived EG00229 |

| Comparator Or Baseline | Native L-arginine peptides (proteolytically unstable) |

| Quantified Difference | Stable micromolar inhibition without alpha-amino proteolytic liability |

| Conditions | In vitro NRP1 b1 domain binding and cellular VEGF-A inhibition assays |

For drug discovery applications targeting the VEGF-A pathway, 5-GVA provides the exact spatial and electrostatic requirements for NRP1 binding while eliminating peptide-bond vulnerabilities.

Resistance to Arginase-Mediated Degradation

In metabolic assays, native L-arginine is rapidly consumed by hepatic arginase (Km ~ 2.0 mM). However, structural modifications that remove or alter the alpha-amino group, such as the transition to delta-guanidinovaleric acid (deamino-arginine), result in a severe disruption of active-site hydrogen bonding. Kinetic studies demonstrate that such alpha-carbon alterations cause a 170- to 54,000-fold reduction in the catalytic efficiency (kcat/Km) of arginase. This renders delta-guanidinovaleric acid highly resistant to arginase hydrolysis compared to L-arginine [1].

| Evidence Dimension | Catalytic Efficiency (kcat/Km) by Arginase |

| Target Compound Data | 170- to 54,000-fold reduction in kcat/Km for alpha-modified analogs |

| Comparator Or Baseline | Native L-arginine (highly efficient substrate, Km ~ 2.0 mM) |

| Quantified Difference | Up to 4 orders of magnitude lower degradation rate |

| Conditions | In vitro enzymatic kinetics using purified hepatic arginase |

Buyers requiring a stable arginine mimetic for prolonged cell culture or competitive binding assays must select 5-GVA to prevent rapid enzymatic depletion.

Synthesis of Metallocarboxypeptidase Inhibitors

Due to its precise spatial alignment and basic guanidinium group, this compound is the optimal precursor for synthesizing highly selective Carboxypeptidase B inhibitors (e.g., SQ 24,798), offering massive selectivity improvements over Carboxypeptidase A [1].

Development of Non-Peptidic Receptor Antagonists

It serves as the essential C-terminal arginine mimetic in the formulation of small-molecule Neuropilin-1 (NRP1) antagonists like EG00229, providing stable receptor blockade without the proteolytic degradation risks of native peptides [2].

Stable Probes for Arginine Metabolism Assays

Because it lacks the alpha-amino group required for efficient arginase binding, it acts as a highly stable, non-hydrolyzable arginine analog in complex metabolic and enzymatic assays where native L-arginine would be rapidly depleted [3].

References

- [1] Ondetti, M. A., et al. 'Design of potent and specific inhibitors of carboxypeptidases A and B.' Biochemistry 18.8 (1979): 1427-1430.

- [2] Jarvis, A., et al. 'Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction.' Journal of Medicinal Chemistry 53.6 (2010): 2215-2226.

- [3] Reczkowski, R. S., and Ash, D. E. 'Rat liver arginase: kinetic mechanism, alternate substrates, and inhibitors.' Archives of Biochemistry and Biophysics 312.1 (1994): 31-37.

XLogP3

Other CAS

Wikipedia

Dates

Explore Compound Types